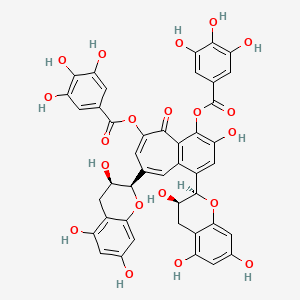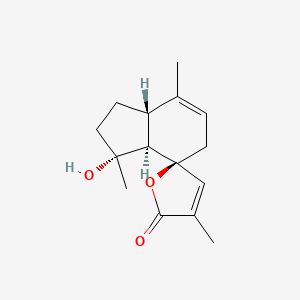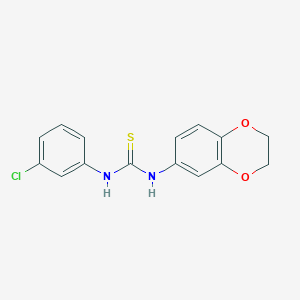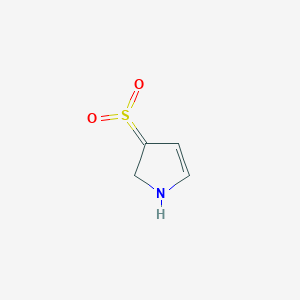
Theaflavin-3,3'-digallate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theaflavin 3,3’-digallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties . It has garnered significant attention in scientific research due to its potential health benefits, including cancer prevention and cardiovascular protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate can be synthesized through the enzymatic oxidation of catechins, specifically epigallocatechin gallate and epicatechin gallate. The process involves the use of polyphenol oxidase enzymes, which facilitate the formation of theaflavins under controlled conditions. The optimal conditions for this reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: Industrial production of theaflavin 3,3’-digallate typically involves the fermentation of tea leaves. During this process, catechins in the leaves are oxidized by naturally occurring enzymes, leading to the formation of theaflavins. The efficiency of this process can be enhanced by optimizing the conditions under which fermentation occurs, such as controlling temperature, humidity, and oxygen levels .
Análisis De Reacciones Químicas
Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as polyphenol oxidase.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl or amino groups under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various theaflavin derivatives, which retain the core structure of theaflavin 3,3’-digallate but exhibit different functional groups that can enhance or modify its biological activity .
Aplicaciones Científicas De Investigación
Theaflavin 3,3’-digallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenol chemistry and the mechanisms of antioxidant activity.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mecanismo De Acción
Theaflavin 3,3’-digallate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antiviral Activity: It binds to viral proteases, such as Zika virus protease, and inhibits their activity, thereby preventing viral replication.
Anticancer Activity: It induces apoptosis in cancer cells by upregulating tumor suppressor proteins like p53 and p21, and downregulating anti-apoptotic proteins.
Comparación Con Compuestos Similares
Theaflavin 3,3’-digallate is unique among theaflavins due to its potent biological activities. Similar compounds include:
Theaflavin: The basic structure without gallate groups, which has moderate antioxidant and anti-inflammatory properties.
Theaflavin-3-gallate: A derivative with one gallate group, exhibiting enhanced antioxidant activity compared to theaflavin.
Theaflavin-3’-gallate: Another derivative with one gallate group, similar in activity to theaflavin-3-gallate.
Theaflavin 3,3’-digallate stands out due to its dual gallate groups, which significantly enhance its biological activities, making it a compound of great interest in various fields of research .
Propiedades
Fórmula molecular |
C43H32O20 |
|---|---|
Peso molecular |
868.7 g/mol |
Nombre IUPAC |
[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1 |
Clave InChI |
FJYGFTHLNNSVPY-BBXLVSEPSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
Sinónimos |
theaflavin-3,3'-digallate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)







